molecular formula C11H14ClN3 B2730226 3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride CAS No. 2197056-67-8

3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride

Cat. No.: B2730226
CAS No.: 2197056-67-8
M. Wt: 223.7
InChI Key: LSYALACLUHZKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride is a chemical compound that features a pyrrolidine ring fused to an indazole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the indazole core. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrrolidine ring.

    Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the indazole moiety.

Industrial Production Methods

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Indazole Derivatives: Compounds like 1H-indazole and its substituted derivatives.

Uniqueness

3-(Pyrrolidin-2-yl)-1H-indazole hydrochloride is unique due to its specific combination of the pyrrolidine and indazole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-pyrrolidin-2-yl-2H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-2-5-9-8(4-1)11(14-13-9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYALACLUHZKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C3C=CC=CC3=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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